6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride
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Overview
Description
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClF3NO3S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-methoxy-2-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate may be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful for modifying biomolecules and synthesizing new compounds .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-pyridine-3-sulfonyl chloride: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Lacks the methoxy group, which may influence its chemical properties and uses.
Uniqueness
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups, which can enhance its reactivity and broaden its range of applications compared to similar compounds .
Properties
IUPAC Name |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c1-15-5-3-2-4(16(8,13)14)6(12-5)7(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFPUAGWEYFBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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